[Hydroxy(phenyl)phosphonomethyl]phosphonic acid
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Overview
Description
[Hydroxy(phenyl)phosphonomethyl]phosphonic acid is a chemical compound with the molecular formula C7H10O7P2 and a molecular weight of 268.1 g/mol . It is known for its unique structure, which includes both hydroxy and phosphonic acid functional groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenyl)phosphonomethyl]phosphonic acid typically involves the reaction of phenylphosphonic dichloride with formaldehyde and water under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(phenyl)phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids .
Scientific Research Applications
[Hydroxy(phenyl)phosphonomethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [Hydroxy(phenyl)phosphonomethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It also interacts with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Hydroxy(phenyl)phosphonomethyl]phosphonic acid include:
- Phenylphosphonic acid
- Hydroxyphosphonic acid
- Phosphonomethylphosphonic acid
Uniqueness
What sets this compound apart is its combination of hydroxy and phosphonic acid groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(hydroxy-phenyl-phosphonomethyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7P2/c8-7(15(9,10)11,16(12,13)14)6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOMURCDMLBWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)(P(=O)(O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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